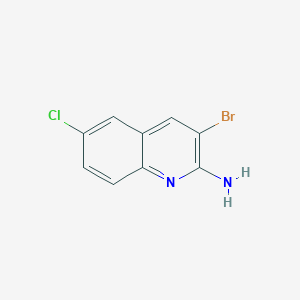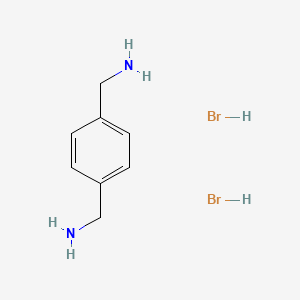
1,4-Phenyldimethylammonium dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Phenyldimethylammonium dibromide: is a chemical compound with the molecular formula C_8H_12Br_2N_2 . It is characterized by the presence of a phenyl ring substituted with two methylammonium groups, each bonded to a bromide ion. This compound is known for its applications in various fields, including materials science and chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Phenyldimethylammonium dibromide can be synthesized through a multi-step process involving the reaction of 1,4-dibromobenzene with dimethylamine. The reaction typically occurs in the presence of a solvent such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Phenyldimethylammonium dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The bromide ions can be substituted with other nucleophiles, such as hydroxide or chloride ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve aqueous solutions of the nucleophile under mild heating.
Major Products:
Oxidation: N-oxides of 1,4-phenyldimethylammonium.
Reduction: Secondary amines.
Substitution: Corresponding substituted ammonium salts.
Aplicaciones Científicas De Investigación
1,4-Phenyldimethylammonium dibromide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Materials Science: The compound is utilized in the fabrication of perovskite solar cells, where it acts as a passivating agent to improve the stability and efficiency of the cells.
Biology and Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its interactions with biological molecules.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,4-phenyldimethylammonium dibromide involves its interaction with various molecular targets. In perovskite solar cells, the compound forms a protective layer on the surface of the perovskite material, enhancing electron transfer and passivating defects . This protective layer improves the stability and efficiency of the solar cells by preventing degradation caused by moisture and oxygen.
Comparación Con Compuestos Similares
- 1,4-Phenyldimethylammonium chloride
- 1,4-Phenyldimethylammonium iodide
- 1,4-Phenyldimethylammonium sulfate
Comparison: 1,4-Phenyldimethylammonium dibromide is unique due to its specific bromide ions, which confer distinct properties compared to its chloride, iodide, and sulfate counterparts. The bromide ions provide better stability and reactivity in certain applications, particularly in the field of materials science for the fabrication of perovskite solar cells .
Propiedades
Fórmula molecular |
C8H14Br2N2 |
|---|---|
Peso molecular |
298.02 g/mol |
Nombre IUPAC |
[4-(aminomethyl)phenyl]methanamine;dihydrobromide |
InChI |
InChI=1S/C8H12N2.2BrH/c9-5-7-1-2-8(6-10)4-3-7;;/h1-4H,5-6,9-10H2;2*1H |
Clave InChI |
DCDZTMVHKHRVCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN)CN.Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (1S,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11756318.png)

![2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol](/img/structure/B11756325.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(hydroxymethyl)phenyl]acetic acid](/img/structure/B11756331.png)

![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756349.png)
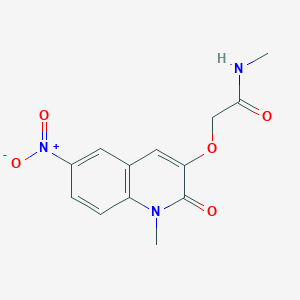
![Tert-butyl 3-(aminomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11756355.png)
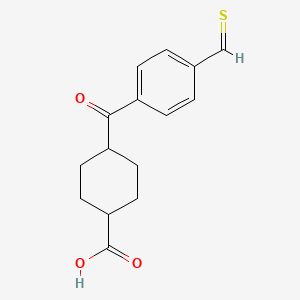
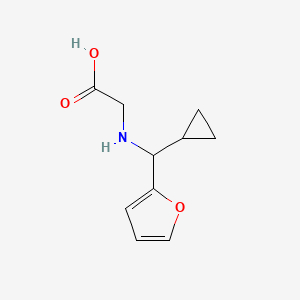
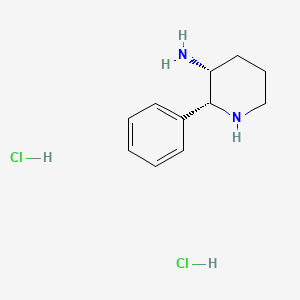
![Tert-butyl[3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl]acetate](/img/structure/B11756389.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11756398.png)
